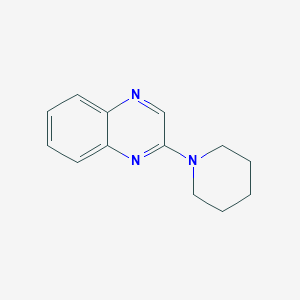
2-Piperidinoquinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Piperidinoquinoxaline is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties . The incorporation of a piperidine ring into the quinoxaline structure enhances its biological activity and makes it a valuable compound in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Piperidinoquinoxaline can be synthesized through the reaction of 2-chloroquinoxaline with piperidine. This reaction typically occurs in the presence of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which facilitate the nucleophilic substitution reaction . The reaction follows pseudo-first-order kinetics and involves the formation of a zwitterion intermediate, which then undergoes a fast expulsion of the leaving group .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are being explored to make the production process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Piperidinoquinoxaline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it to dihydroquinoxaline derivatives.
Substitution: Aromatic nucleophilic substitution reactions are common, where the piperidine ring can be replaced with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in the presence of solvents like DMSO or DMF.
Major Products:
Oxidation: Quinoxaline N-oxides.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxalines depending on the nucleophile used.
Applications De Recherche Scientifique
2-Piperidinoquinoxaline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: It is used in the synthesis of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of 2-Piperidinoquinoxaline involves its interaction with various molecular targets. It can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit kinase activity, which is crucial for cell signaling and proliferation . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Quinoxaline: The parent compound, known for its antibacterial and antifungal properties.
2-Chloroquinoxaline: A precursor in the synthesis of 2-Piperidinoquinoxaline.
Pyrroloquinoxaline: Another derivative with significant biological activity.
Uniqueness: this compound stands out due to the presence of the piperidine ring, which enhances its biological activity and makes it more versatile in medicinal chemistry. Its ability to undergo various chemical reactions and form stable complexes with metal ions further adds to its uniqueness .
Propriétés
IUPAC Name |
2-piperidin-1-ylquinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-4-8-16(9-5-1)13-10-14-11-6-2-3-7-12(11)15-13/h2-3,6-7,10H,1,4-5,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTSYWFVBMPVBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
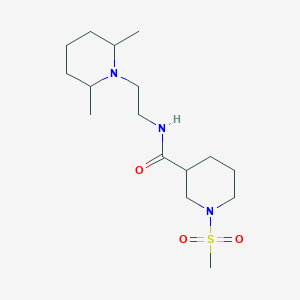
![[3-[(3,5-Dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2393671.png)

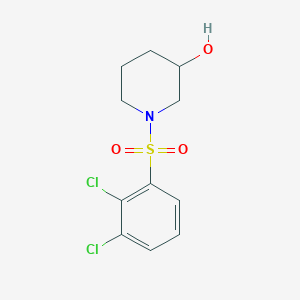
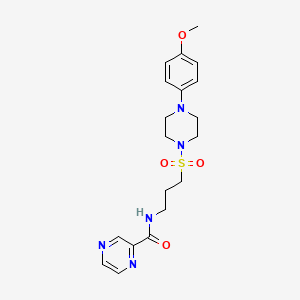


![2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2393681.png)
![N-(2,3-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2393682.png)

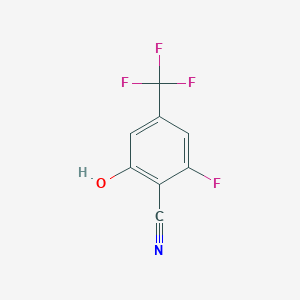
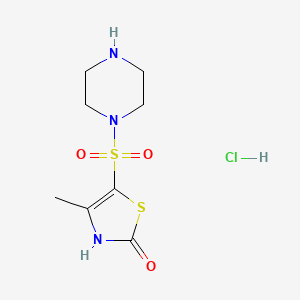
![3-(2-methoxyethyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2393689.png)
![4-Methyl-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]thiophene-2-carboxamide](/img/structure/B2393690.png)
